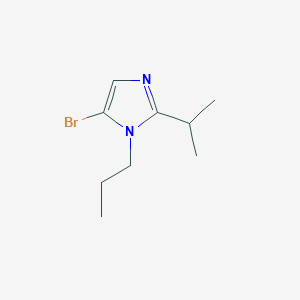

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole

Description

Properties

Molecular Formula |

C9H15BrN2 |

|---|---|

Molecular Weight |

231.13 g/mol |

IUPAC Name |

5-bromo-2-propan-2-yl-1-propylimidazole |

InChI |

InChI=1S/C9H15BrN2/c1-4-5-12-8(10)6-11-9(12)7(2)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

PMMYKMMYUJDISG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=CN=C1C(C)C)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole typically involves a multi-step alkylation process starting from an imidazole core. The key steps include:

- Step 1: Formation of the imidazole ring with appropriate substitution at the 2-position (isopropyl group).

- Step 2: Introduction of the propyl group at the N-1 position via alkylation.

- Step 3: Bromination at the 5-position of the imidazole ring.

This sequence ensures selective substitution and functionalization of the imidazole nucleus, yielding the target compound.

Detailed Synthetic Route

A representative synthetic pathway is outlined below:

| Step | Reaction Description | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-(propan-2-yl)imidazole intermediate | Condensation of appropriate aldehydes/ketones with imidazole precursors under acidic/basic catalysis | Formation of 2-isopropyl substituted imidazole |

| 2 | N-alkylation at N-1 position with propyl halide | Reaction with 1-bromopropane or 1-chloropropane in presence of base (e.g., potassium carbonate) in DMF at 50-120 °C for 3-24 h | Formation of 1-propyl-2-(propan-2-yl)imidazole |

| 3 | Bromination at 5-position | Electrophilic bromination using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions | Introduction of bromine at C-5, yielding 5-bromo-2-(propan-2-yl)-1-propyl-1H-imidazole |

This route is supported by the general alkylation and halogenation protocols commonly applied to imidazole derivatives.

Mechanistic Insights

- Alkylation Step: The N-alkylation proceeds via nucleophilic substitution where the lone pair on the imidazole nitrogen attacks the alkyl halide, displacing the halide ion and forming the N-propylated product.

- Bromination Step: The bromination at the 5-position occurs via electrophilic aromatic substitution, favored by the electron-rich imidazole ring. The bromine source (NBS or Br₂) reacts selectively at the C-5 position due to resonance stabilization and steric factors.

Purification Techniques

Post-synthesis, purification is essential to obtain high-purity 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole suitable for research applications. Common purification methods include:

- Recrystallization: Using solvents such as ethanol or ethyl acetate to selectively crystallize the target compound.

- Column Chromatography: Silica gel chromatography with appropriate eluents (e.g., mixtures of hexane and ethyl acetate) to separate the product from impurities.

These techniques ensure removal of unreacted starting materials, side products, and halogenation byproducts.

Research Findings and Advances in Imidazole Synthesis Relevant to This Compound

Recent literature on imidazole synthesis offers advanced methodologies that may be adapted or optimized for the preparation of 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole:

- Catalyst-Free Cyclization: Reactions of N-Boc-imidamides with α-azidoenones at elevated temperatures in acetonitrile yield substituted imidazoles without catalysts, potentially allowing for selective substitution at the 5-position.

- Rhodium-Catalyzed Couplings: Transition-metal catalysis enables the formation of substituted imidazoles with various functional groups, including sulphonamido and alkyl substituents, which could inspire alternative synthetic routes for the target compound.

- Alkylation Optimization: Reports emphasize the use of potassium carbonate as a base and DMF as a solvent for efficient N-alkylation of imidazole derivatives with alkyl halides, consistent with the synthetic approach for 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole.

Summary Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound can be obtained.

Coupling Products: Complex molecules with extended carbon chains or aromatic systems can be synthesized.

Scientific Research Applications

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the alkyl groups on the imidazole ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

5-Bromo-2-methyl-1-(propan-2-yl)-1H-imidazole (CAS 1204228-25-0)

- Structure : Differs by a methyl group instead of propyl at position 1.

- Properties : Lower molecular weight (203.08 g/mol vs. hypothetical ~245 g/mol for the target compound) and reduced steric bulk. The logP value is expected to be lower due to shorter alkyl chains, improving aqueous solubility .

- Applications : Used in catalysis and medicinal chemistry as a smaller, more reactive analogue.

5-Bromo-1H-imidazole-2-carboxylate Derivatives (e.g., Ethyl 5-bromo-1H-imidazole-2-carboxylate, CAS 944900-49-6)

- Structure : Contains a carboxylate ester at position 2 instead of isopropyl.

- Properties : The electron-withdrawing ester group reduces basicity of the imidazole nitrogen and enhances stability under acidic conditions. Molecular weight (225.05 g/mol) is comparable, but polarity is significantly higher .

- Applications : Common in peptide mimetics and enzyme inhibitors due to hydrogen-bonding capability.

Benzimidazole Derivatives

2-(5-Bromo-2-propoxyphenyl)-1H-benzimidazole (CAS 62871-33-4)

5-Bromo-2-phenylbenzimidazole (CAS 1741-50-0)

- Structure : Phenyl group at position 2 and bromine at position 5 on a benzimidazole scaffold.

- Properties : The phenyl group introduces rigidity, increasing melting point and reducing solubility in polar solvents. Molecular weight (283.13 g/mol) is intermediate between the target compound and benzimidazole derivatives .

- Applications : Investigated in anticancer and antimicrobial drug discovery .

Thiol- and Sulfur-Containing Analogues

5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol (CAS 1509906-60-8)

- Structure : Features a thiol group at position 2 and a branched alkoxypropyl chain.

- Properties: The thiol group enhances metal-binding capacity and redox activity.

- Applications : Used in coordination chemistry and as a precursor for disulfide-based polymers.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |

|---|---|---|---|---|

| 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole | C9H15BrN2 | ~245 (estimated) | ~3.5 | Br (C5), iPr (C2), Pr (N1) |

| 5-Bromo-2-methyl-1-(propan-2-yl)-1H-imidazole | C7H11BrN2 | 203.08 | 2.8 | Br (C5), iPr (C2), Me (N1) |

| 2-(5-Bromo-2-propoxyphenyl)-1H-benzimidazole | C16H15BrN2O | 331.21 | 4.78 | Br (C5), OPr (C2), fused benzene |

| 5-Bromo-2-phenylbenzimidazole | C13H9BrN2 | 283.13 | 4.2 | Br (C5), Ph (C2), fused benzene |

Research Findings and Trends

- Steric Effects : The propyl and isopropyl groups in the target compound create steric hindrance, slowing reaction kinetics in palladium-catalyzed cross-couplings compared to smaller analogues like 5-bromo-2-methyl-1-(propan-2-yl)-1H-imidazole .

- Crystallographic Behavior: Benzimidazole derivatives (e.g., 2-(5-bromo-2-propoxyphenyl)-1H-benzimidazole) exhibit defined π-stacking in crystal lattices, unlike non-fused imidazoles, which adopt more disordered packing modes .

- Biological Activity: Sulfur-containing analogues (e.g., CAS 1509906-60-8) show enhanced binding to metalloenzymes compared to non-thiol derivatives, highlighting the role of functional groups in target engagement .

Biological Activity

5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its pharmacological potential, including antibacterial, antifungal, anticancer, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The structure of 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole can be represented as follows:

This compound features a bromine substituent and an isopropyl group, which may influence its biological activity.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study on related compounds demonstrated that imidazole derivatives showed effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole were tested against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 5-Bromo-2-(propan-2-yl)-... | S. aureus | 4 |

| E. coli | 8 | |

| Klebsiella pneumoniae | 16 |

Antifungal Activity

The antifungal properties of imidazole derivatives, including 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole, have also been explored. In vitro studies have shown effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus. The compound exhibited promising antifungal activity with MIC values comparable to standard antifungal agents .

Anticancer Activity

Imidazole derivatives have been recognized for their anticancer potential. Research has shown that compounds bearing the imidazole ring can inhibit the proliferation of various cancer cell lines. For example, a study indicated that imidazole derivatives could effectively target human breast adenocarcinoma (MCF7) and colon carcinoma (HCT116) cells with IC50 values below 10 µM .

Table 2: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-2-(propan-2-yl)-... | MCF7 | <10 |

| HCT116 | <10 |

Antiviral Activity

Emerging studies suggest that imidazole derivatives may act as antiviral agents. Specifically, certain compounds have been evaluated for their ability to inhibit HIV reverse transcriptase, a critical enzyme in the viral replication process. Preliminary results indicate that these compounds could provide a basis for developing new antiviral therapies .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of various imidazole derivatives against clinical isolates of E. coli and S. aureus. The results highlighted that modifications in the imidazole structure significantly affected the antibacterial potency .

- Anticancer Mechanisms : A detailed investigation into the anticancer mechanisms revealed that imidazole derivatives could induce apoptosis in cancer cells through caspase activation pathways. This finding suggests potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole, and how can reaction yields be maximized?

- Methodological Answer : Synthesis of brominated imidazoles typically involves cyclization of substituted precursors under controlled conditions. For example, similar compounds (e.g., 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole) achieved yields up to 86% via solvent optimization (e.g., ethanol or DMF) and temperature modulation (120–140°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and validation through TLC (Rf ~0.6–0.8) are critical for reproducibility. Bromination steps may require careful stoichiometry to avoid over-substitution .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of brominated imidazole derivatives?

- Methodological Answer : Multi-modal characterization is essential:

- FTIR : Confirm C-Br stretching (~590–592 cm⁻¹) and imidazole ring vibrations (C=N ~1611–1617 cm⁻¹) .

- 1H NMR : Aromatic protons appear at δ 7.4–8.4 ppm, while aliphatic substituents (e.g., propyl/isopropyl groups) show signals at δ 1.0–2.6 ppm. Coupling patterns help distinguish substitution positions .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 286.01 for C14H11BrN2) validate molecular weight .

Q. What are the common pitfalls in the crystallization of brominated imidazole derivatives, and how can they be mitigated?

- Methodological Answer : Poor solubility and polymorphism are common challenges. Slow evaporation from mixed solvents (e.g., DCM/hexane) or diffusion methods can improve crystal quality. For example, single-crystal X-ray diffraction of a brominated benzimidazole derivative (C18H13Br3N2S2) revealed disorder in the thiophene substituents, resolved using iterative refinement and high-resolution data (R factor = 0.056) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel imidazole derivatives?

- Methodological Answer : Reaction path searches using density functional theory (DFT) and transition-state analysis can predict feasible synthetic routes. For instance, ICReDD’s approach combines quantum calculations with information science to optimize reaction conditions, reducing trial-and-error experimentation. This framework was applied to design benzimidazole derivatives with enhanced EGFR binding affinity .

Q. What strategies are recommended for resolving discrepancies in biological activity data among structurally similar imidazole derivatives?

- Methodological Answer : Contradictions in activity data (e.g., cytotoxicity or enzyme inhibition) require:

- Comparative assays : Standardize protocols (e.g., MTT assay for cytotoxicity ) across derivatives.

- Structural-activity relationships (SAR) : Correlate substituent effects (e.g., bromine vs. chlorine) with activity. For example, 5-bromo derivatives showed higher EGFR inhibition than chloro analogs due to enhanced hydrophobic interactions .

- Statistical validation : Use multivariate analysis to account for experimental variability .

Q. How can in-silico molecular docking and ADMET analysis be applied to predict the pharmacological potential of brominated imidazoles?

- Methodological Answer :

- Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., EGFR). A brominated benzimidazole derivative (Sb30) showed a docking score of −9.2 kcal/mol, indicating strong binding .

- ADMET : Predict pharmacokinetics using SwissADME. Substituents like isopropyl groups improve lipophilicity (logP ~3.5), while bromine may increase metabolic stability but pose toxicity risks. In vitro assays (e.g., Ames test) validate predictions .

Q. What experimental frameworks support the validation of theoretical models in imidazole-based drug discovery?

- Methodological Answer : Iterative feedback loops between computation and experimentation are critical. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.